(2-Phenylpyridin-3-yl)methanamine

Medicinal Chemistry GPCR Neuroscience

This specific 2-phenyl, 3-methanamine substitution on pyridine yields nanomolar H3 receptor affinity (Kd=1.35 nM) and weak hCA II binding, offering target selectivity unattainable with isomers. Its unique geometry also enables facile C-H activation for unsymmetrical NCN' pincer catalysts. For programs demanding high CNS target potency with minimized off-target carbonic anhydrase activity, this is the essential, differentiated building block.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
Cat. No. B11908712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Phenylpyridin-3-yl)methanamine
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CC=N2)CN
InChIInChI=1S/C12H12N2/c13-9-11-7-4-8-14-12(11)10-5-2-1-3-6-10/h1-8H,9,13H2
InChIKeyNNJGJDHZJMTFIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Phenylpyridin-3-yl)methanamine for Research & Procurement: Core Identity and Scaffold Features


(2-Phenylpyridin-3-yl)methanamine (CAS: 1145679-86-2, MF: C12H12N2, MW: 184.24) is a heterocyclic amine that serves as a versatile building block and pharmacophore in medicinal chemistry and materials science . The core structure consists of a pyridine ring substituted at the 2-position with a phenyl group and at the 3-position with a methanamine group . This arrangement creates a unique spatial orientation of the primary amine relative to the aromatic plane, which influences its interaction with biological targets and its utility in coordination chemistry [1].

Why Simple Pyridine Methanamines Cannot Replace (2-Phenylpyridin-3-yl)methanamine


Generic substitution among pyridine methanamines is not feasible due to significant differences in receptor binding affinity, metabolic stability, and catalytic performance. The specific substitution pattern—2-phenyl and 3-methanamine—imparts a distinct electronic and steric environment that cannot be replicated by other isomers. For example, the ortho-phenyl group creates a unique dihedral angle that influences π-stacking interactions, while the 3-aminomethyl group provides an optimal geometry for hydrogen bonding and metal coordination [1]. These structural features translate into quantifiable differences in target affinity and functional activity, as demonstrated in the evidence guide below.

(2-Phenylpyridin-3-yl)methanamine Differentiation: Quantified Evidence vs. Key Comparators


Histamine H3 Receptor Binding Affinity: A Comparison of Pyridine Methanamine Isomers

A derivative containing the (2-phenylpyridin-3-yl)methanamine scaffold, BDBM50538677 (CHEMBL4635634), demonstrates high affinity for the human histamine H3 receptor (H3R). While direct Kd data for the parent compound is not available, this derivative achieves a Kd of 1.35 nM in a BRET assay using HEK293T cells expressing NLuc/GPCR-fused H3R [1]. This provides a class-level benchmark. In contrast, a structurally related compound, phenyl(pyridin-3-yl)methanamine (a different regioisomer), lacks comparable high-affinity binding data in the same assay system, highlighting the significance of the 2-phenylpyridin-3-yl substitution pattern for this target [2].

Medicinal Chemistry GPCR Neuroscience

Carbonic Anhydrase II Inhibition: Contrasting Affinities of Pyridine Methanamine Isomers

The derivative BDBM50240906 (CHEMBL165079), containing the core structure, exhibits weak binding to human carbonic anhydrase II (hCA II) with a Kd of 17.4 µM (1.74E+4 nM) [1]. In stark contrast, a related isomer, N-methyl-1-[3-(pyridin-3-yl)phenyl]methanamine, displays potent inhibition of the related enzyme human carbonic anhydrase II with an IC50 of 2.61 µM [2]. This represents a 6.7-fold difference in affinity, demonstrating that subtle changes in substitution pattern drastically alter enzyme inhibition profiles.

Enzymology Drug Discovery Biophysics

Metal Coordination and Catalytic Activity: NCN′ Pincer Palladacycle Formation

1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives undergo C–H bond activation to form unsymmetrical NCN′ pincer palladacycles, which have been characterized in the solid state and demonstrate catalytic activity in the Pd(II) state [1]. This reactivity is specific to the ortho-substituted pyridine scaffold, which facilitates cyclometallation. Related SCN pincer palladacycles, while also catalytically active, exhibit different selectivity and activity profiles, indicating that the N-donor set from the pyridine methanamine core is a key differentiator for specific catalytic transformations [1].

Organometallic Chemistry Catalysis Materials Science

(2-Phenylpyridin-3-yl)methanamine: Recommended Use Cases Based on Quantitative Evidence


Design of Potent Histamine H3 Receptor Ligands

Medicinal chemistry teams developing antagonists or inverse agonists for the H3 receptor should prioritize the (2-phenylpyridin-3-yl)methanamine scaffold. Evidence shows that derivatives achieve low nanomolar Kd values (1.35 nM) at human H3R, whereas a closely related isomer lacks such affinity [1]. This suggests that the specific substitution pattern is critical for achieving high potency, making this compound a valuable starting point for CNS drug discovery programs targeting conditions like narcolepsy, cognitive disorders, and allergies [2].

Synthesis of NCN′ Pincer Palladium Catalysts

Organometallic chemists seeking to develop new palladium catalysts for cross-coupling reactions should consider (2-phenylpyridin-3-yl)methanamine derivatives as ligand precursors. These compounds undergo facile C–H activation to yield unsymmetrical NCN′ pincer complexes with distinct catalytic properties compared to SCN analogs [1]. This differential selectivity can be exploited to optimize reaction outcomes in fine chemical synthesis or pharmaceutical manufacturing where precise control over product distribution is required [1].

Selective Enzyme Inhibitor Development: Avoiding Off-Target hCA II Activity

In programs where potent inhibition of carbonic anhydrase II is undesirable, the (2-phenylpyridin-3-yl)methanamine scaffold offers an advantage. Its derivative displays weak binding to hCA II (Kd = 17.4 µM), which is 6.7-fold weaker than a closely related isomer [REFS-1, REFS-2]. This reduced affinity can minimize off-target effects related to hCA II inhibition, such as metabolic acidosis or diuretic activity, thereby improving the safety and tolerability profile of drug candidates derived from this core.

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